![molecular formula C₆H₁₂ClNO₂ B1145923 (R)-3-Aminohex-5-enoic acid CAS No. 82448-92-8](/img/structure/B1145923.png)
(R)-3-Aminohex-5-enoic acid
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Overview
Description
Synthesis Analysis
The synthesis of closely related compounds, such as (S)-(+)-3-aminomethyl-5-methylhexanoic acid and (S)-4-aminohex-5-enoic acid, involves enantioselective processes. Key steps include asymmetric hydrogenation and novel protective group strategies for efficient synthesis. These methods highlight the complexity and the precision required in synthesizing structurally specific amino acids (Burk et al., 2003); (Kwon et al., 1992).
Molecular Structure Analysis
Research on molecules with similar structures, such as derivatives of hex-5-enoic acid, reveals the importance of stereochemistry in their biological function and synthesis. Techniques like X-ray crystallography, spectroscopy, and DFT calculations are pivotal in understanding the intricate details of their molecular structure (Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of amino acids with enoic acid structures involves complex interactions and transformations. For example, the stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by analogues of 4-aminobutyric acid showcases the significant impact of minor structural changes on chemical reactivity and biological activity (Jung et al., 1978).
Scientific Research Applications
Enzyme Inhibition : (R)-3-Aminohex-5-enoic acid has been studied for its potential as an enzyme inhibitor. Jung and Seiler (1978) noted that a closely related compound, 4-aminohex-5-enoic acid, effectively inhibits 4-aminobutyrate aminotransferase, an enzyme involved in neurotransmitter regulation (Jung & Seiler, 1978).
Synthetic Applications : The compound has been used in the enantioselective synthesis of various pharmacologically relevant molecules. Burk et al. (2003) developed an enantioselective synthesis for a related compound, (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a key step in producing Pregabalin (Burk et al., 2003).
Stereochemistry and Inhibition Mechanism : Jung et al. (1978) explored the mechanism of the stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by a similar compound, 4-aminohex-5-ynoic acid (Jung et al., 1978).
Anticonvulsant Action : Meldrum and Murugaiah (1983) investigated the anticonvulsant action of the isomers of 4-amino-hex-5-enoic acid, finding that the anticonvulsant action can be attributed to the (S)-isomer (Meldrum & Murugaiah, 1983).
Labelled Compound Synthesis : Jessen, Selvig, and Valsborg (2001) developed a novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, useful in synthesizing labelled compounds (Jessen, Selvig, & Valsborg, 2001).
Metabolic Synthesis in Drug Development : Gillard and Belanger (1987) explored the metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids, showing the potential of these compounds in drug development (Gillard & Belanger, 1987).
Biosynthesis in Plants : Fowden and Mazelis (1971) studied the biosynthesis of 2-amino-4-methylhex-4-enoic acid in Aesculus californica, providing insight into the natural production of this compound in plants (Fowden & Mazelis, 1971).
Antibacterial Activity : Banday, Mattoo, and Rauf (2010) synthesized and evaluated the antibacterial activity of certain amino- and phenyl-1,3,4-oxadiazoles, demonstrating the potential of (R)-3-Aminohex-5-enoic acid derivatives in this area (Banday, Mattoo, & Rauf, 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A closely related compound, ®-lipoic acid, has been found to target histone deacetylases (hdac1, hdac2, hdac3, hdac6, hdac8, and hdac10) at physiologically relevant concentrations .
Mode of Action
If we consider the action of ®-lipoic acid, it inhibits hdacs, leading to hyperacetylation of hdac substrates . This inhibition prevents stress granule formation in cells and may provide a molecular rationale for many other phenotypic effects .
Biochemical Pathways
It’s worth noting that the related compound ®-lipoic acid acts as a cofactor for several enzymes, including the pyruvate dehydrogenase complex at the intersection between glycolysis and the citric acid cycle .
Pharmacokinetics
For instance, ®-lipoic acid, a related compound, is known to have poor aqueous solubility, leading to poor absorption and low bioavailability .
Result of Action
The related compound ®-lipoic acid has been shown to prevent stress granule formation in cells , which could potentially influence various cellular processes.
Action Environment
The action, efficacy, and stability of ®-3-Aminohex-5-enoic acid can be influenced by various environmental factors. For instance, microorganisms have been shown to develop a variety of resistance mechanisms in response to acid stress . This could potentially influence the action of ®-3-Aminohex-5-enoic acid, especially if it’s used in a microbial environment.
properties
IUPAC Name |
(3R)-3-aminohex-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-3-5(7)4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMNCMYSSFWTCS-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Aminohex-5-enoic acid | |
CAS RN |
82448-92-8 |
Source
|
Record name | (R)-3-Amino-5-hexenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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